molecular formula C5H7FN2O2 B12891035 (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide

(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12891035
M. Wt: 146.12 g/mol
InChI Key: AEZKPYSICZGEPH-STHAYSLISA-N
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Description

(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide typically involves the fluorination of a pyrrolidine precursor. One common method is the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This one-pot reaction is efficient and yields the desired fluorinated product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorination on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Properties

Molecular Formula

C5H7FN2O2

Molecular Weight

146.12 g/mol

IUPAC Name

(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C5H7FN2O2/c6-2-1-3(4(7)9)8-5(2)10/h2-3H,1H2,(H2,7,9)(H,8,10)/t2-,3+/m0/s1

InChI Key

AEZKPYSICZGEPH-STHAYSLISA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H]1C(=O)N)F

Canonical SMILES

C1C(C(=O)NC1C(=O)N)F

Origin of Product

United States

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